(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide
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Overview
Description
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide is an organic compound characterized by the presence of furan rings and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide typically involves the following steps:
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Formation of the Intermediate: : The initial step involves the reaction of furan-2-carbaldehyde with thiomorpholine in the presence of a suitable base such as sodium hydride or potassium carbonate. This reaction forms the intermediate 2-(furan-2-yl)-2-thiomorpholinoethanol.
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Acryloylation: : The intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan rings in (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups and potentially the furan rings.
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Substitution: : The thiomorpholine moiety can undergo nucleophilic substitution reactions. Reagents such as alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate, triethylamine.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
Oxidation Products: Oxidized furans, potentially forming furanones.
Reduction Products: Reduced amides and alcohols.
Substitution Products: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological molecules might make it useful in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers and other advanced materials. Its unique properties might contribute to the development of materials with specific mechanical, thermal, or electrical properties.
Mechanism of Action
The mechanism by which (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan rings and thiomorpholine moiety could facilitate binding to specific molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)ethyl)-3-(furan-3-yl)acrylamide: Lacks the thiomorpholine moiety, which might reduce its biological activity.
(E)-N-(2-(furan-2-yl)-2-piperidinoethyl)-3-(furan-3-yl)acrylamide: Contains a piperidine ring instead of thiomorpholine, potentially altering its chemical reactivity and biological interactions.
Uniqueness
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide is unique due to the presence of both furan rings and a thiomorpholine moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(4-3-14-5-9-21-13-14)18-12-15(16-2-1-8-22-16)19-6-10-23-11-7-19/h1-5,8-9,13,15H,6-7,10-12H2,(H,18,20)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHGOOYOMYBYLD-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=COC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=COC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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